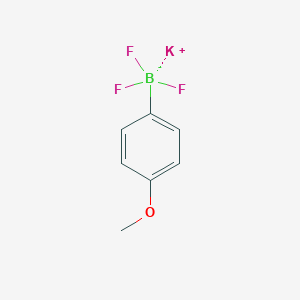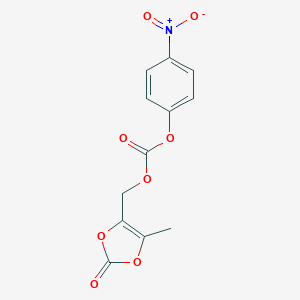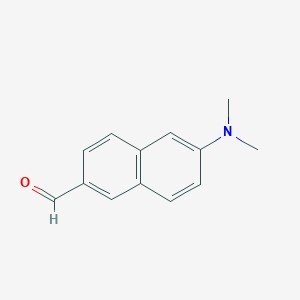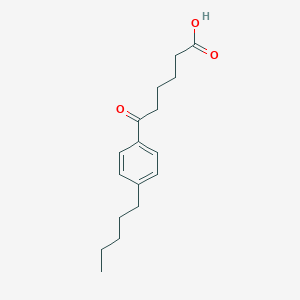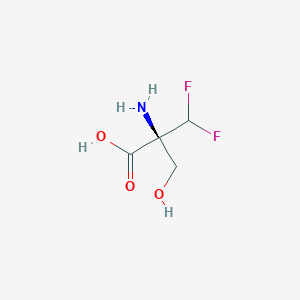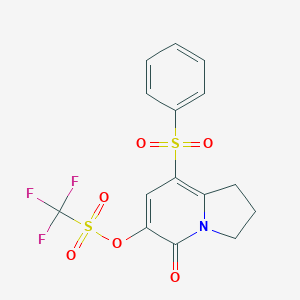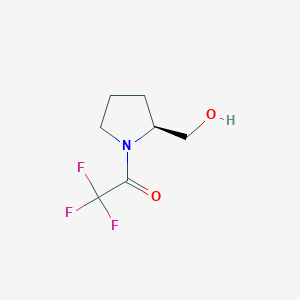![molecular formula C14H10Cl2N2OS B065935 N-[(2,5-dichlorophenyl)carbamothioyl]benzamide CAS No. 6281-57-8](/img/structure/B65935.png)
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide, also known as Diuron, is a herbicide widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular choice due to its effectiveness and low cost. Despite its widespread use, there is still much to learn about the synthesis, mechanism of action, and physiological effects of Diuron.
Mecanismo De Acción
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide works by inhibiting the photosynthesis process in plants. Specifically, it blocks the electron transport chain in photosystem II, which is responsible for generating ATP and NADPH. This leads to a buildup of reactive oxygen species and ultimately results in cell death. The exact mechanism of action in other organisms, such as animals and humans, is still unclear.
Biochemical and Physiological Effects:
Studies have shown that N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can have a variety of effects on different organisms. In plants, it can cause chlorosis and necrosis, as well as stunted growth and reduced yield. In animals, it has been shown to affect the reproductive system, liver function, and immune response. In humans, there is limited research on the physiological effects of N-[(2,5-dichlorophenyl)carbamothioyl]benzamide, but some studies suggest a possible link to cancer and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a useful tool for studying the effects of herbicides on various organisms. Its low cost and availability make it an attractive option for researchers. However, its toxicity and potential health risks must be taken into consideration when handling and using it in lab experiments. Additionally, its specificity for photosystem II may limit its usefulness in studying other cellular processes.
Direcciones Futuras
There are several areas of research that could benefit from further study of N-[(2,5-dichlorophenyl)carbamothioyl]benzamide. One potential direction is to investigate its potential as a cancer therapy, particularly in combination with other drugs. Another area of interest is its impact on soil microorganisms and the environment. Additionally, more research is needed to fully understand its mechanism of action and potential health risks in humans.
Métodos De Síntesis
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide can be synthesized through a series of chemical reactions starting with 2,5-dichloroaniline and thiourea. The process involves the formation of a carbamothioyl group and the attachment of a benzamide moiety. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has been extensively studied for its herbicidal properties. However, recent research has focused on its potential applications in other fields, such as medicine and environmental science. For example, N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has been shown to have anti-tumor activity in certain cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been used to study the effects of herbicides on soil microorganisms and their potential impact on the environment.
Propiedades
Número CAS |
6281-57-8 |
|---|---|
Nombre del producto |
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
Fórmula molecular |
C14H10Cl2N2OS |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-7-11(16)12(8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Clave InChI |
DEWHSBUUMWHCGU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N=C(NC2=C(C=CC(=C2)Cl)Cl)S |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Otros números CAS |
6281-57-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



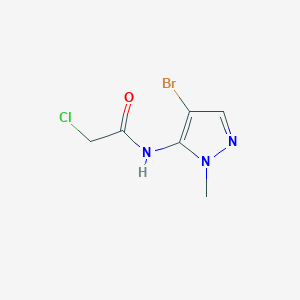
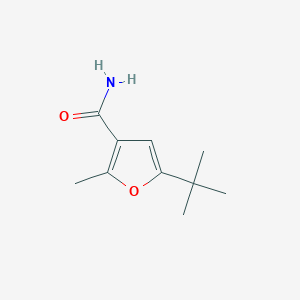

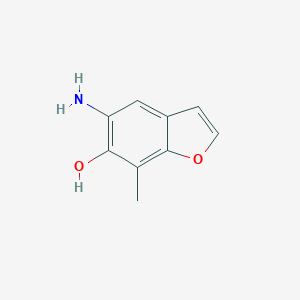
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
